(D-His2)-LHRH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

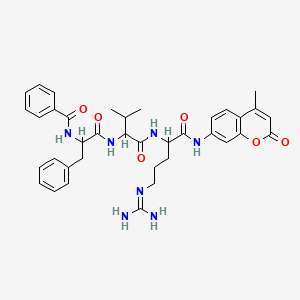

(D-His2)-LHRH, également connu sous le nom de (D-Histidine2)-Hormone de Libération de l'Hormone Lutéinisante, est un analogue synthétique de l'Hormone de Libération de l'Hormone Lutéinisante (LHRH) naturelle. La LHRH est une hormone décapeptidique responsable de la stimulation de la libération de l'hormone lutéinisante (LH) et de l'hormone folliculo-stimulante (FSH) de l'hypophyse antérieure. La modification à la deuxième position avec la D-Histidine améliore la stabilité et l'activité biologique du composé.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

La synthèse de (D-His2)-LHRH implique la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide, suivie de l'addition séquentielle d'acides aminés protégés. Le résidu de D-Histidine est incorporé à la deuxième position au cours de cette étape. Après l'assemblage de la chaîne peptidique, le peptide est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de Production Industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour garantir une grande efficacité et une reproductibilité. L'utilisation de la chromatographie liquide haute performance (HPLC) est cruciale pour la purification du produit final afin d'obtenir les niveaux de pureté souhaités.

Analyse Des Réactions Chimiques

Types de Réactions

(D-His2)-LHRH peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine du peptide peut être oxydé en méthionine sulfoxyde.

Réduction : Les ponts disulfure, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés pour créer des analogues aux propriétés différentes.

Réactifs et Conditions Communs

Oxydation : Le peroxyde d'hydrogène ou l'acide performique peuvent être utilisés dans des conditions douces.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyéthyl)phosphine (TCEP) sont des agents réducteurs couramment utilisés.

Substitution : Des réactifs de couplage peptidique standard comme le HATU ou le DIC sont utilisés en présence d'une base comme le DIPEA.

Principaux Produits Formés

Oxydation : Dérivés de la méthionine sulfoxyde.

Réduction : Peptides réduits avec des groupes thiol libres.

Substitution : Analogues peptidiques avec des séquences d'acides aminés modifiées.

Applications de la Recherche Scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les modifications des peptides.

Biologie : Étudié pour son rôle dans la régulation des hormones de la reproduction et ses effets sur divers processus biologiques.

Médecine : Exploré comme agent thérapeutique potentiel pour les troubles hormonaux, notamment le cancer de la prostate et l'endométriose.

Industrie : Utilisé dans le développement de tests diagnostiques et comme étalon de référence dans le contrôle de la qualité.

Mécanisme d'Action

This compound exerce ses effets en se liant aux récepteurs de la LHRH à la surface des cellules gonadotropes hypophysaires. Cette liaison déclenche une cascade de signalisation qui conduit à la libération de l'hormone lutéinisante et de l'hormone folliculo-stimulante. La stabilité et la puissance accrues de this compound par rapport à la LHRH naturelle résultent de la présence du résidu de D-Histidine, qui améliore l'affinité de liaison aux récepteurs et la résistance à la dégradation enzymatique.

Applications De Recherche Scientifique

(D-His2)-LHRH has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modifications.

Biology: Investigated for its role in regulating reproductive hormones and its effects on various biological processes.

Medicine: Explored as a potential therapeutic agent for hormone-related disorders, including prostate cancer and endometriosis.

Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control.

Mécanisme D'action

(D-His2)-LHRH exerts its effects by binding to the LHRH receptors on the surface of pituitary gonadotroph cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. The increased stability and potency of this compound compared to natural LHRH result from the presence of the D-Histidine residue, which enhances receptor binding affinity and resistance to enzymatic degradation.

Comparaison Avec Des Composés Similaires

Composés Similaires

(D-Trp6)-LHRH : Un autre analogue avec une modification à la sixième position.

(D-Ser4)-LHRH : Modifié à la quatrième position avec la D-Sérine.

(D-Leu7)-LHRH : Contient de la D-Leucine à la septième position.

Unicité

(D-His2)-LHRH est unique en raison de sa modification spécifique à la deuxième position avec la D-Histidine, qui offre une stabilité et une activité biologique améliorées. Cela le rend particulièrement précieux pour la recherche et les applications thérapeutiques où une activité prolongée est souhaitée.

Propriétés

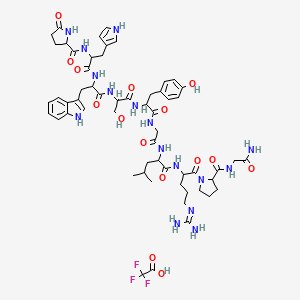

IUPAC Name |

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-(1H-pyrrol-3-yl)propan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H76N16O13.C2HF3O2/c1-30(2)21-39(50(80)67-38(9-5-18-61-56(58)59)55(85)72-20-6-10-44(72)54(84)63-27-45(57)75)66-47(77)28-64-48(78)40(22-31-11-13-34(74)14-12-31)68-53(83)43(29-73)71-52(82)42(24-33-26-62-36-8-4-3-7-35(33)36)70-51(81)41(23-32-17-19-60-25-32)69-49(79)37-15-16-46(76)65-37;3-2(4,5)1(6)7/h3-4,7-8,11-14,17,19,25-26,30,37-44,60,62,73-74H,5-6,9-10,15-16,18,20-24,27-29H2,1-2H3,(H2,57,75)(H,63,84)(H,64,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,79)(H,70,81)(H,71,82)(H4,58,59,61);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWPCFPAUDLOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC=C5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H77F3N16O15 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53634-19-8 |

Source

|

| Record name | 53634-19-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)

![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)